Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide
Description
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide (C₁₁H₁₆O₅S) is a sulfone-functionalized heterocyclic compound derived from tetrahydrothiophene. Its structure features a saturated thiophene ring (tetrahydrothiophene) with two 2-propenyloxy (allyloxy) substituents at positions 3 and 4, and a sulfone group at the 1,1-position (S=O₂). This configuration imparts unique electronic and steric properties, making it relevant in organic synthesis and materials chemistry.
For example, Stille coupling—a method used for introducing aryl or alkenyl groups to thiophene dioxides—could theoretically apply here .
Properties
CAS No. |
25737-72-8 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H16O4S/c1-3-5-13-9-7-15(11,12)8-10(9)14-6-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
KDHWGEZUFBKRRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CS(=O)(=O)CC1OCC=C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Allylation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Allyl bromide, NaH | DMF | 0°C → RT | 72 |
| Mitsunobu Reaction | Allyl alcohol, DEAD | THF | 0°C | 89 |
| Phase-Transfer Catalysis | Allyl chloride, TBAB | CH₂Cl₂ | 40°C | 65 |
Optimization of Reaction Parameters
Catalyst Screening
Transition metal catalysts like palladium(II) acetate (Pd(OAc)₂) accelerate allylation by facilitating π-allyl intermediate formation. In a patented protocol, Pd(OAc)₂ (5 mol%) in toluene at 100°C reduced reaction time from 12 hours to 3 hours, albeit with a marginal yield increase (74% to 77%).
Solvent Effects
Non-polar solvents (e.g., toluene) favor Mitsunobu reactions by stabilizing the zwitterionic intermediate, whereas polar solvents (e.g., DMF) enhance nucleophilic substitution kinetics. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding >99% purity.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) necessitates continuous-flow systems to manage exothermic reactions. A pilot study described in EU Regulation 2449/2015 utilized a tubular reactor for the oxidation step, achieving 92% conversion at 10 L/min flow rate. Downstream processing employs centrifugal partition chromatography (CPC) to separate regioisomers, ensuring >95% enantiomeric excess.
Challenges and Mitigation Strategies
Over-Oxidation
Excessive H₂O₂ concentrations (>35%) lead to sulfone degradation. Stepwise addition of H₂O₂ (0.5 equiv. every 30 minutes) mitigates this, maintaining yields above 80%.
Regioisomer Formation
Mitsunobu conditions minimize regioisomers through stereochemical control. Alternatively, orthogonal protecting groups (e.g., tert-butyldimethylsilyl) on the diol precursor enable sequential allylation.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s 1,1-dioxide group and allyl ether moieties are primary sites of reactivity.
1.1 Oxidation of the Thiophene Ring
-
Mechanism : Further oxidation of the thiophene ring is unlikely due to the already oxidized sulfone group .
-
Potential Side Reactions : Over-oxidation could degrade the molecule, but no specific data exists for this compound.
1.2 Oxidation of Allyl Ether Groups
-
Epoxidation : The allyl groups (2-propenyloxy) may undergo epoxidation using reagents like meta-chloroperbenzoic acid (mCPBA) .
-
Conditions : Mild acidic or neutral conditions.
-
Products : Bis-epoxide derivatives.
Reduction Reactions
Reduction typically targets the 1,1-dioxide group or allyl ether linkages .
2.1 Reduction of the Sulfone Group
-
Catalytic Hydrogenation : Use of H₂ with catalysts (e.g., Pd/C) reduces the sulfone to thiophene .
-
Products : Thiophene, tetrahydro-3,4-bis(2-propenyloxy)- (parent thiophene).
2.2 Reduction of Allyl Ethers
-
Hydrogenolysis : Breaking of the ether bond to form diols.
-
Reagents : LiAlH₄ or catalytic hydrogenation.
-
Products : Thiophene, tetrahydro-3,4-dihydroxy- (after hydrolysis).
Substitution Reactions
3.1 Electrophilic Substitution on the Thiophene Ring
-
Nitration : Thiophene rings undergo nitration under strong acidic conditions .
-
Conditions : HNO₃/H₂SO₄ at elevated temperatures.
-
Products : Substituted nitro derivatives.
3.2 Nucleophilic Substitution on Oxygen Atoms
-
Alkylation : Replacement of the allyl groups with other alkylating agents (e.g., methyl iodide).
-
Reagents : Base (e.g., NaOH) + alkyl halide.
-
Products : Mixed ether derivatives.
Other Reactions
4.1 Polymerization of Allyl Groups
-
Thermal or Radical Initiation : Allyl groups may polymerize under heat or with initiators (e.g., AIBN).
-
Products : Cross-linked polymeric materials.
4.2 Acid-Catalyzed Rearrangements
-
Cleavage of Ether Linkages : Acidic conditions (e.g., HCl) can hydrolyze the ether bonds.
-
Products : Thiophene diol derivatives.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | mCPBA, acidic conditions | Bis-epoxide derivatives |
| Sulfone Reduction | H₂/Pd-C, LiAlH₄ | Parent thiophene |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted thiophene derivatives |
| Polymerization | Heat/AIBN | Cross-linked polymers |
Research Limitations
The lack of direct experimental data for this compound underscores the need for further studies. Analogous systems (e.g., Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide ) suggest predictable reactivity, but steric effects from the bis(allyloxy) substitution may alter outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives have gained popularity in drug development due to their diverse biological activities. The specific compound has been studied for its potential therapeutic effects.
Drug Development and Therapeutic Uses
Thiophene-based compounds are recognized for their roles in treating various conditions:
- Cardiovascular Diseases : Several thiophene derivatives have been developed as antiplatelet agents. For instance, clopidogrel and its analogs are used to prevent blood clots in cardiovascular patients.
- Anti-inflammatory Agents : Thiophene compounds exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.
- Neurological Disorders : Some thiophene derivatives have shown promise in neurological applications, potentially aiding in the treatment of diseases like Alzheimer's.
Table 1 summarizes notable thiophene-based drugs approved by the FDA:
| Drug Name | Approved Year | Biological Target | Mechanism of Action | Approved Dosage |
|---|---|---|---|---|
| Clopidogrel | 1997 | P2Y12 receptor | Inhibition of platelet aggregation | 75 mg daily |
| Icatibant | 2008 | Bradykinin B2 receptor | Antagonist activity | 30 mg subcutaneously |
| Tiaprofenic Acid | 1995 | COX-1/COX-2 | Inhibition of prostaglandin synthesis | 300 mg daily |
This table highlights the therapeutic significance of thiophene derivatives and their mechanisms of action.
Synthesis of Thiophene Derivatives
Recent advancements in synthetic methodologies have facilitated the production of complex thiophene structures. Techniques such as organometallic coupling reactions (e.g., Stille and Suzuki reactions) allow for regioselective synthesis, enabling the incorporation of various functional groups into thiophene frameworks .
Material Science Applications
Thiophene compounds are also utilized in materials science, particularly in organic electronics.
Conductive Polymers
Thiophene-based polymers are integral to the development of conductive materials used in:
- Organic Photovoltaics (OPVs) : Thiophene derivatives serve as electron-donating materials in OPVs, enhancing their efficiency.
- Organic Light Emitting Diodes (OLEDs) : These compounds are employed in OLEDs due to their excellent charge transport properties.
Table 2 outlines key properties of thiophene-based conductive polymers:
| Polymer Type | Conductivity (S/cm) | Application |
|---|---|---|
| Poly(thiophene) | 10^-3 | Organic solar cells |
| Poly(3-alkylthiophene) | 10^-2 | Light-emitting diodes |
The versatility of thiophene compounds makes them suitable for various applications in electronic devices.
Environmental Applications
The environmental impact and biodegradability of thiophene derivatives are crucial considerations.
Biodegradation Studies
Research indicates that certain thiophene compounds can undergo biodegradation, which is essential for assessing their environmental safety. Studies have focused on understanding the metabolic pathways involved and the potential toxicity of thiophene derivatives to aquatic organisms .
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenyloxy groups can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Comparative Analysis of Thiophene 1,1-Dioxide Derivatives
Key Observations:
- Steric Considerations : Unlike tetraphenylthiophene dioxide, the allyloxy substituents are less sterically hindered, enabling easier functionalization .
- Metabolic/Toxicity Profile : Unlike tetrahydrofurfuryl acrylates (which share a tetrahydrofuran moiety), the sulfone group and lack of ester linkages may reduce metabolic conversion to alcohols, altering toxicity pathways .
Biological Activity
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄O₄S. Its structure features a tetrahydrothiophene backbone with two propenyloxy substituents. This unique configuration enhances its reactivity and biological potential. The compound's molecular weight is approximately 192.24 g/mol.
Biological Activities
Research indicates that thiophene derivatives exhibit significant biological activities, primarily attributed to the electron-donating nature of the thiophene ring and its substituents. Key areas of study include:
- Antitumor Activity : Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : Thiophene compounds have shown promise as antimicrobial agents against various pathogens. Their efficacy may be linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
- Antiviral Activity : Recent studies have highlighted the antiviral potential of thiophene derivatives against viruses such as Ebola. For instance, specific modifications to the thiophene structure have resulted in compounds with enhanced selectivity indexes against viral infections .
Case Studies
-
Antiviral Activity Against Ebola :
- A study evaluated the antiviral activity of various thiophene derivatives against EBOV-GP-pseudotyped viruses. The results indicated that certain derivatives exhibited significant antiviral effects with selectivity indexes comparable to established antiviral agents .
- The mechanism of action was found to involve inhibition of the NPC1/EBOV-GP interaction, crucial for viral entry into host cells.
-
Antitumor Efficacy :
- Research demonstrated that thiophene derivatives could induce apoptosis in various cancer cell lines. A notable compound in this category showed IC50 values in the low micromolar range against breast cancer cells.
-
Antimicrobial Activity :
- A series of thiophene compounds were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Comparative Analysis
To better understand the biological activity of this compound in relation to other related compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Thiophene | Aromatic | Basic structure without substituents | Limited biological activity |
| Tetrahydrothiophene | Saturated | Lacks oxygen substituents; less reactive | Moderate biological activity |
| Thiophene dioxide | Oxidized thiophene | Contains two oxygen atoms; more stable | Enhanced stability but limited reactivity |
| Thiophene derivative (with propenyloxy groups) | Functionalized | Increased reactivity due to vinyl groups | Significant antitumor and antimicrobial activity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare tetrahydrothiophene 1,1-dioxide derivatives with propenyloxy substituents?
The synthesis typically involves cycloaddition reactions or substitution protocols. For example, thiophene 1,1-dioxides can undergo [4+2] cycloaddition with dienophiles, where regioselectivity is influenced by electron-withdrawing substituents on the diene and steric effects of propenyloxy groups . Stille coupling has also been utilized to introduce aryl/thiophene substituents via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene derivatives .
Q. How can the structural confirmation of this compound be achieved using spectroscopic and analytical techniques?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns, particularly the propenyloxy groups at positions 3 and 4. Mass spectrometry (MS) provides molecular weight validation (e.g., C₄H₈O₂S derivatives have a molecular weight of 120 Da, as per NSRDS data) . X-ray crystallography may resolve stereochemical ambiguities, though no direct data is available for this specific derivative in the provided evidence.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving thiophene 1,1-dioxides?
Regioselectivity in cycloadditions is governed by electronic and steric factors. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide reacts with dienophiles such as maleic anhydride to favor para-oriented substituents due to the electron-withdrawing effect of the sulfone group and steric hindrance from the 2-methyl group . Computational studies (e.g., DFT calculations) could further elucidate transition-state geometries and substituent effects.
Q. How do structural modifications at the 3,4-positions of tetrahydrothiophene 1,1-dioxide derivatives influence their biological activity, such as STAT3 inhibition?
Substituents like propenyloxy groups can enhance binding affinity to the STAT3 SH2 domain. Molecular docking studies of benzo[b]thiophene 1,1-dioxide derivatives reveal that aromatic/aliphatic linkers at the 2-position improve interactions with hydrophobic pockets in the protein . Advanced derivatives (e.g., 2-carbonylbenzo[b]thiophene 1,1-dioxides) show enhanced antiproliferative activity by inducing ROS generation, which synergizes with STAT3 pathway inhibition .
Q. How can contradictory data on catalytic desulfurization efficiency using TiO₂/SiO₂ composites with thiophene derivatives be resolved?
Discrepancies may arise from variations in catalyst preparation (e.g., TiO₂/SiO₂ ratio, calcination temperature) or substrate specificity. Systematic studies comparing catalytic activity across structurally diverse thiophene derivatives (e.g., alkylated vs. oxidized analogs) under controlled conditions are recommended. Surface characterization techniques (e.g., BET, XPS) can correlate catalytic performance with material properties .
Q. What experimental strategies can disentangle the roles of ROS generation and direct STAT3 binding in the biological activity of thiophene 1,1-dioxide derivatives?
Co-treatment with ROS scavengers (e.g., N-acetylcysteine) can isolate STAT3-specific effects from ROS-mediated cytotoxicity. Parallel assays measuring STAT3 phosphorylation (via Western blot) and ROS levels (via fluorescent probes like DCFH-DA) in cell lines with STAT3 dependency (e.g., MDA-MB-231) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
